(2-Acetylcyclopropyl)(amino)acetic acid
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Overview
Description
(2-Acetylcyclopropyl)(amino)acetic acid is an organic compound that features a cyclopropyl group, an acetyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylcyclopropyl)(amino)acetic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with acetic anhydride to form the acetylated amine, which is then reacted with glycine to yield the target compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Acetylcyclopropyl)(amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Acetylcyclopropyl)(amino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Acetylcyclopropyl)(amino)acetic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The amino acid moiety may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the acetyl and amino acid moieties.
Acetylglycine: Contains the acetyl and amino acid groups but lacks the cyclopropyl group.
Cyclopropylacetic acid: Features the cyclopropyl and acetic acid groups but lacks the amino group.
Uniqueness
(2-Acetylcyclopropyl)(amino)acetic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group imparts rigidity and strain, while the acetyl and amino acid moieties provide functional versatility.
Properties
CAS No. |
733717-35-6 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(2-acetylcyclopropyl)-2-aminoacetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3(9)4-2-5(4)6(8)7(10)11/h4-6H,2,8H2,1H3,(H,10,11) |
InChI Key |
OVGRGXFLBQXWTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1C(C(=O)O)N |
Origin of Product |
United States |
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